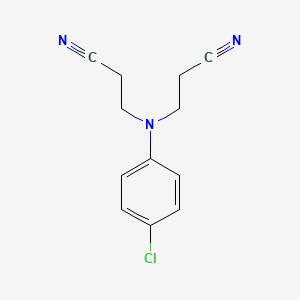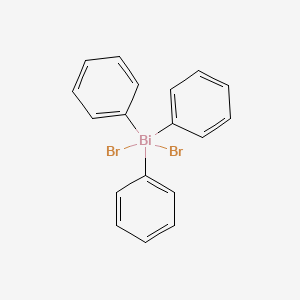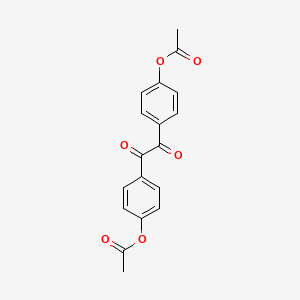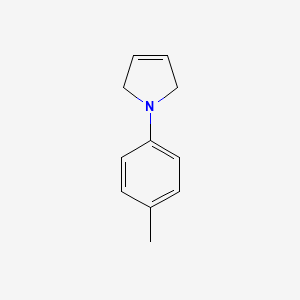
Benzophenone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzophenone thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Benzophenone thiosemicarbazide, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzophenone thiosemicarbazide can be synthesized through the condensation reaction between benzophenone and thiosemicarbazide. The reaction typically involves the use of ethanol as a solvent and is carried out under reflux conditions. The general reaction scheme is as follows: [ \text{Benzophenone} + \text{Thiosemicarbazide} \rightarrow \text{Benzophenone Thiosemicarbazide} ]
Industrial Production Methods: In an industrial setting, the synthesis of benzophenone thiosemicarbazide can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Benzophenone thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiosemicarbazone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones .
Aplicaciones Científicas De Investigación
Benzophenone thiosemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Benzophenone thiosemicarbazide has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of benzophenone thiosemicarbazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes.
Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation.
Comparación Con Compuestos Similares
Benzophenone thiosemicarbazide can be compared with other similar compounds, such as:
Benzophenone Semicarbazone: Similar in structure but lacks the sulfur atom, resulting in different biological activities.
Thiosemicarbazide Derivatives: These compounds share the thiosemicarbazide moiety but differ in their substituents, leading to variations in their pharmacological properties.
Uniqueness: Benzophenone thiosemicarbazide is unique due to its dual functionality as both a benzophenone and a thiosemicarbazide, which imparts a wide range of biological activities and chemical reactivity .
Propiedades
Número CAS |
7341-60-8 |
|---|---|
Fórmula molecular |
C14H13N3S |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
(benzhydrylideneamino)thiourea |
InChI |
InChI=1S/C14H13N3S/c15-14(18)17-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,15,17,18) |
Clave InChI |
VIDYVRMUWBNYCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=C2 |
Solubilidad |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



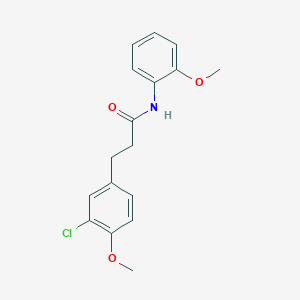
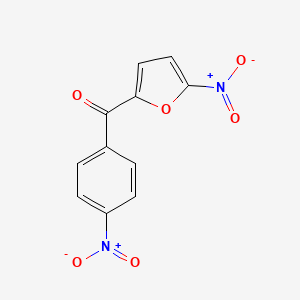
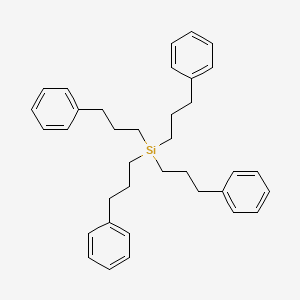
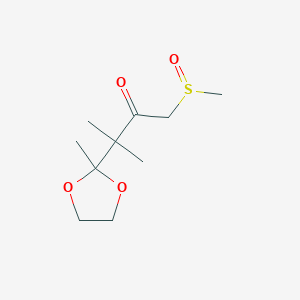
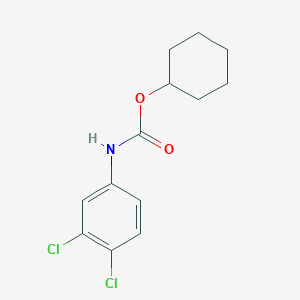
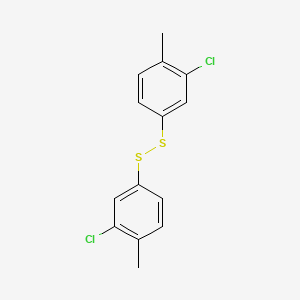
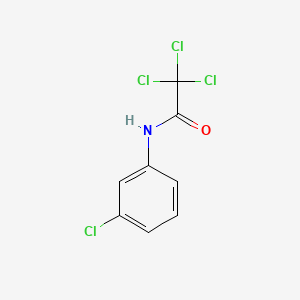

![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)
